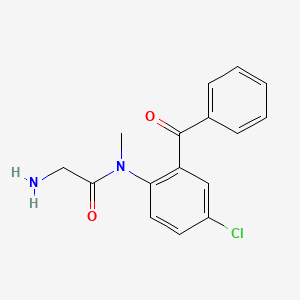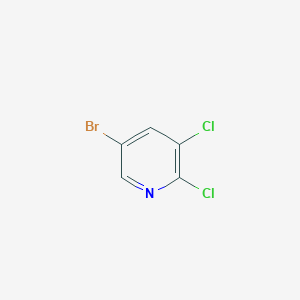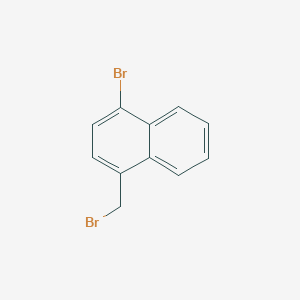
6-氯异喹啉
描述
6-Chloroisoquinoline is an organic compound and a heterocyclic aromatic compound that belongs to the class of isoquinolines. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. 6-Chloroisoquinoline is a versatile compound and has several different synthetic pathways and applications.
科学研究应用
抗病毒特性
- 氯喹和病毒感染:氯喹是6-氯异喹啉的衍生物,已被探讨其对各种病毒感染的潜在作用,包括HIV和冠状病毒。它通过抑制病毒复制的pH依赖步骤发挥直接抗病毒作用,并具有免疫调节作用,这在临床管理艾滋病和严重急性呼吸综合征等病毒性疾病中可能是有益的(Savarino et al., 2003)。
在癌症治疗中的应用
- 增强化疗效果:研究表明,氯喹可以使乳腺癌细胞对化疗药物产生敏感性,独立于自噬。这表明其在癌症治疗中的潜在用途,特别是与其他抗癌药物结合使用(Maycotte et al., 2012)。
- 癌症治疗增强:研究表明,氯喹可以有效地增强电离辐射和化疗药物对癌症细胞的杀伤效果,以癌症特异性方式。其溶酶体药物特性似乎对增加疗效和特异性至关重要(Solomon & Lee, 2009)。
细胞毒性和DNA拓扑异构酶II抑制
- 合成的氯异喹啉二酮:对取代氯异喹啉二酮的研究显示出对各种癌细胞系的显著细胞毒潜力。这些化合物还表现出DNA拓扑异构酶II的抑制活性,这对于理解它们在癌症治疗中的作用机制至关重要(Kim et al., 2007)。
分子包含和堆积特性
- 氯取代的二喹啉:包含氯基的氯取代二喹啉化合物显示出独特的分子包含和堆积特性。这些特性与它们的非氯化对应物明显不同,并在晶体工程中具有重要意义(Ashmore et al., 2007)。
物理化学和生物学特性
- 异喹啉生物碱:已探讨了异喹啉生物碱的物理化学和生物学特性,包括带有氯基的生物碱。这些特性对于理解这些化合物在光保护和毒性等领域的潜在应用是相关的(Sobarzo-Sánchez等,2012)。
振动研究和化学反应性
- 分子结构分析:对1-氯异喹啉的计算研究提供了关于其光谱振动特性、分子结构和化学反应性的见解。这些研究对于理解这类分子的相互作用和反应性至关重要(Vidhya et al., 2020)。
安全和危害
作用机制
Target of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities . More research is needed to identify the specific targets of 6-Chloroisoquinoline.
Mode of Action
The exact mode of action of 6-Chloroisoquinoline is currently unknown due to the lack of specific studies on this compound. It’s worth noting that chloroquine, a compound structurally similar to 6-chloroisoquinoline, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Isoquinolines, a class of compounds to which 6-chloroisoquinoline belongs, are known to demonstrate a wide range of biological activities
Result of Action
Some isoquinoline derivatives have been found to exhibit cytotoxic activity and dna topoisomerase ii inhibitory activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Chloroisoquinoline is currently unknown. It is known that various environmental factors can influence the stability of chlorophyll content in angiosperms by modulating chlorophyll metabolic pathways . More research is needed to understand how environmental factors might influence the action of 6-Chloroisoquinoline.
生化分析
Biochemical Properties
6-Chloroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. 6-Chloroisoquinoline has been shown to inhibit the activity of DNA topoisomerase II, leading to cytotoxic effects in cancer cells . Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics .
Cellular Effects
6-Chloroisoquinoline exhibits a range of effects on different cell types and cellular processes. In cancer cells, it induces cytotoxicity by inhibiting DNA topoisomerase II, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, including the modulation of the epidermal growth factor receptor (EGFR) and mammalian target of rapamycin (mTOR) signaling pathways . Furthermore, 6-Chloroisoquinoline influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 6-Chloroisoquinoline involves its binding interactions with biomolecules. It binds to the active site of DNA topoisomerase II, inhibiting its catalytic activity and preventing the relaxation of supercoiled DNA . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, 6-Chloroisoquinoline can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloroisoquinoline can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Chloroisoquinoline remains stable under standard laboratory conditions, but its degradation products may exhibit different biological activities . Long-term exposure to 6-Chloroisoquinoline in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of 6-Chloroisoquinoline in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, 6-Chloroisoquinoline may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
6-Chloroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can impact its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 6-Chloroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
6-Chloroisoquinoline exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules. Post-translational modifications and targeting signals play a role in directing 6-Chloroisoquinoline to specific subcellular compartments .
属性
IUPAC Name |
6-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62882-02-4 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?
A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.
Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized 6-chloroisoquinoline derivatives?
A: While the article doesn't delve into extensive SAR analysis, it highlights that both 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of 6-chloroisoquinoline might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

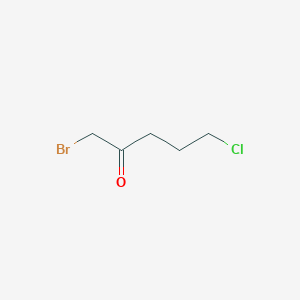
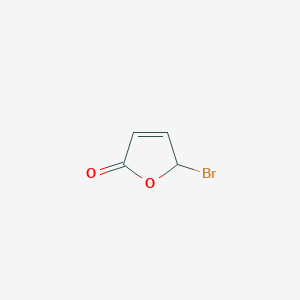
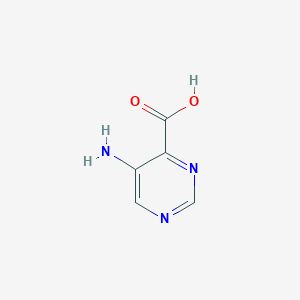

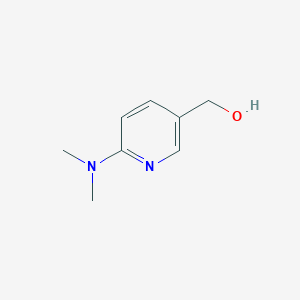
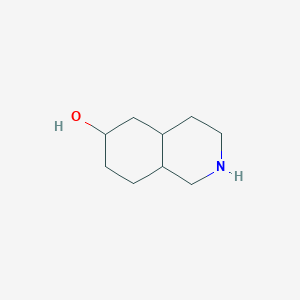
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
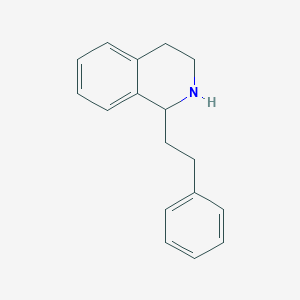
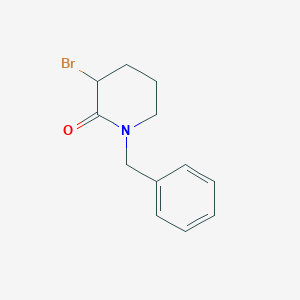
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
